molecular formula C11H10F2N2O2S3 B2917518 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile CAS No. 2196177-48-5

4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile

Cat. No.: B2917518
CAS No.: 2196177-48-5
M. Wt: 336.39
InChI Key: QGHNXFNIRANHDC-UHFFFAOYSA-N
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Description

4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile is a synthetic organic compound that features a unique combination of functional groups, including a dithiazepane ring, sulfonyl group, and difluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the dithiazepane ring, followed by the introduction of the sulfonyl group and finally the attachment of the difluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The dithiazepane ring and sulfonyl group may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The difluorobenzonitrile moiety may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. The presence of the dithiazepane ring and sulfonyl group could impart biological activity, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other dithiazepane derivatives, sulfonyl-containing compounds, and difluorobenzonitrile analogs. Examples could be:

  • 4-(1,2,5-Dithiazepane-5-sulfonyl)-3-fluorobenzonitrile
  • 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-dichlorobenzonitrile

Uniqueness

The uniqueness of 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(1,2,5-dithiazepan-5-ylsulfonyl)-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S3/c12-9-5-8(7-14)6-10(13)11(9)20(16,17)15-1-3-18-19-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNXFNIRANHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1S(=O)(=O)C2=C(C=C(C=C2F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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